1-(Chloromethyl)-1H-benzotriazole is an organic compound with the molecular formula C₇H₆ClN₃. It features a benzotriazole moiety, which consists of a benzene ring fused to a 1H-1,2,3-triazole ring. The presence of a chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound is known for its potential applications in various
CMBT is considered a hazardous material due to the following properties:
CMBT participates in Gewald cyclocondensation reactions, a method for constructing functionalized heterocycles. The reaction involves the condensation of an o-aminoaldehyde or o-aminoketone with a 1,3-dicarbonyl compound in the presence of an acid catalyst. CMBT acts as a methylene transfer reagent, introducing a methylene bridge between the two reactant molecules [].
CMBT serves as a key building block for the synthesis of N-(benzotriazol-1-ylmethyl) heterocycles. These compounds possess interesting biological properties and are being explored for their potential applications in drug discovery. The synthesis involves reacting CMBT with various nitrogen heterocycles under suitable conditions [].
CMBT plays a crucial role in the preparation of palladium complexes used in Heck and Suzuki-Miyaura coupling reactions. These reactions are fundamental tools in organic synthesis for forging carbon-carbon bonds. CMBT acts as a ligand, coordinating with the palladium center and influencing its catalytic activity [].
The biological activity of 1-(Chloromethyl)-1H-benzotriazole has been explored in various studies. It exhibits significant toxicity, causing skin burns and serious eye damage upon contact. Its safety profile indicates that it should be handled with caution due to its corrosive nature . While specific pharmacological activities are not extensively documented, the compound's derivatives may possess bioactive properties useful in medicinal chemistry.
Several methods have been developed for synthesizing 1-(Chloromethyl)-1H-benzotriazole:
1-(Chloromethyl)-1H-benzotriazole finds applications in various fields:
Interaction studies involving 1-(Chloromethyl)-1H-benzotriazole focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its chloromethyl group is highly reactive, facilitating various substitution reactions. These interactions are crucial for understanding the compound's behavior in synthetic pathways and its potential applications in creating more complex chemical entities .
Several compounds share structural similarities with 1-(Chloromethyl)-1H-benzotriazole, including:
Compound Name | Structure | Unique Features |
---|---|---|
1H-Benzotriazole | C₆H₅N₃ | Simplest member of the benzotriazole family |
2-Chlorobenzotriazole | C₇H₄ClN₃ | Contains a chlorine substituent on the benzene ring |
5-Chloro-1H-benzotriazole | C₇H₄ClN₃ | Chlorine at the 5-position affects reactivity |
Benzylbenzotriazole | C₉H₈N₃ | Benzyl group enhances lipophilicity |
The uniqueness of 1-(Chloromethyl)-1H-benzotriazole lies in its specific chloromethyl group, which significantly enhances its reactivity compared to other benzotriazoles. This property makes it particularly valuable for synthesizing complex organic compounds that require specific functional groups for further transformations.
The classical synthetic approach to 1-(Chloromethyl)-1H-benzotriazole represents one of the most established and extensively studied methodologies in benzotriazole chemistry. This pathway utilizes 1-hydroxymethylbenzotriazole as the starting material, which is readily accessible through the reaction of benzotriazole with formaldehyde under aqueous conditions [1] [2]. The hydroxymethyl derivative serves as an excellent precursor due to its stability and the presence of a reactive hydroxyl group that can be efficiently converted to the corresponding chloromethyl compound.
The mechanism of thionyl chloride-mediated chlorination proceeds through a well-established pathway involving the initial formation of a chlorosulfite intermediate [4] [5]. The hydroxyl group of 1-hydroxymethylbenzotriazole undergoes nucleophilic attack on the sulfur atom of thionyl chloride, displacing one chloride ion and forming an intermediate chlorosulfite ester. This intermediate subsequently undergoes intramolecular rearrangement with the assistance of the remaining chloride ion, leading to the formation of the desired chloromethyl product along with sulfur dioxide and hydrogen chloride as volatile byproducts [5].
The classical procedure involves cooling 1-hydroxymethylbenzotriazole to ice-bath temperature followed by the dropwise addition of thionyl chloride [1]. The reaction mixture is then stirred and refluxed for approximately 90 minutes to ensure complete conversion. The excess thionyl chloride is removed by distillation, and the final traces are eliminated by heating with methanol for 15 minutes [1]. This methodology consistently yields the target compound in 78% yield with a melting point of 136-138°C [1].
Recent modifications to the classical procedure have focused on improving reaction efficiency and yield. Shah and colleagues reported enhanced yields of up to 85% through careful optimization of reaction conditions, including the use of controlled temperature gradients and extended reaction times ranging from 3 to 6 hours [6] [7]. More recent studies have achieved yields as high as 93% by implementing a two-stage temperature protocol, where the initial addition of thionyl chloride is performed at 0°C followed by gradual warming to reflux conditions [2].
The thionyl chloride method offers several distinct advantages including high selectivity, reproducible results, and the generation of volatile byproducts that are easily removed during workup [8]. The reaction proceeds with excellent regioselectivity, exclusively targeting the hydroxymethyl group without affecting the benzotriazole ring system. Additionally, the use of thionyl chloride eliminates the need for additional dehydrating agents, as the reagent itself serves as both the chlorinating agent and the dehydrating medium [5].
Study | Starting Material | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
---|---|---|---|---|---|---|
Burckhalter et al. (1952) | 1-Hydroxymethylbenzotriazole | Thionyl Chloride | Reflux | 1.5 | 78 | 136-138 |
PMC Study (2010) | 1-Hydroxymethylbenzotriazole | Thionyl Chloride | 0°C then reflux | 1.5 | 78 | 136-138 |
Shah et al. (2014) | 1-Hydroxymethylbenzotriazole | Thionyl Chloride | Reflux | 3-6 | 85 | 180-182 |
Recent Studies | 1-Hydroxymethylbenzotriazole | Thionyl Chloride | 0°C then reflux | 1-2 | 93 | 136-139 |
The choice of solvent system plays a crucial role in optimizing the thionyl chloride-mediated synthesis of 1-(Chloromethyl)-1H-benzotriazole. Extensive research has been conducted to evaluate the effects of different solvents on reaction efficiency, product yield, and overall process economics [9] [10].
Chloroform has traditionally been employed as the solvent of choice for this transformation, providing a balance between reaction efficiency and product isolation [4] [11]. The use of chloroform at reflux temperature (61°C) allows for controlled reaction conditions while maintaining sufficient thermal energy to drive the chlorination process to completion. Under these conditions, reaction times of 1.5 hours typically yield the desired product in 78% yield with high purity [11].
Dichloromethane has emerged as an attractive alternative solvent system, offering several operational advantages over chloroform [8]. The lower boiling point of dichloromethane (40°C) enables milder reaction conditions while still achieving excellent conversion rates. Studies have demonstrated that dichloromethane-based systems can achieve yields of up to 82% with enhanced product purity reaching 98% [8]. The reduced thermal stress associated with lower reaction temperatures also minimizes the formation of side products and decomposition pathways.
Benzene, despite its toxicity concerns, has been investigated as a solvent medium for this transformation [9]. Reactions conducted in benzene at 80°C demonstrate rapid conversion with reaction times reduced to 1.2 hours. However, the overall yield is somewhat diminished, typically reaching 75%, due to increased side reactions at the elevated temperature. The use of benzene also presents significant environmental and safety challenges, limiting its practical application in modern synthetic protocols.
Methanol represents an interesting polar protic alternative that has been explored for this chlorination reaction [9]. While methanol facilitates easy product isolation and workup procedures, the polar nature of the solvent can interfere with the chlorination mechanism, resulting in reduced yields of approximately 45%. The extended reaction times required (3 hours) and lower overall efficiency make methanol less favorable compared to aprotic alternatives.
Recent investigations have explored the possibility of conducting the chlorination under neat conditions, eliminating the need for organic solvents entirely [12]. This approach involves the direct treatment of 1-hydroxymethylbenzotriazole with thionyl chloride in the absence of additional solvents. Remarkably, neat conditions have been found to provide the highest yields (95%) with exceptional product purity (99%) and dramatically reduced reaction times (30 minutes). However, this approach is currently limited to small-scale applications due to heat management and safety considerations.
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Chloroform | 61 (reflux) | 1.5 | 78 | 95 | Classical method | Moderate yield |
Dichloromethane | 40 | 2.0 | 82 | 98 | High purity | Longer time |
Benzene | 80 | 1.2 | 75 | 92 | Good yield | Lower yield |
Methanol | 65 | 3.0 | 45 | 85 | Easy workup | Low yield |
Neat Conditions | Room Temperature | 0.5 | 95 | 99 | Highest yield | Small scale only |
Temperature optimization studies have revealed critical insights into the relationship between thermal conditions and reaction outcome [13] [14]. The initiation temperature significantly influences both the reaction rate and the selectivity of the chlorination process. Initial cooling to 0°C during thionyl chloride addition prevents rapid exothermic reactions that could lead to decomposition or side product formation [2]. Subsequent gradual warming to reflux conditions ensures complete conversion while maintaining product integrity.
The optimal temperature range for the chlorination reaction has been established through systematic kinetic studies [15]. At temperatures below 50°C, conversion rates are insufficient for practical synthetic applications, requiring extended reaction times that may lead to product degradation. Conversely, temperatures exceeding 90°C promote undesired side reactions, including chlorination of the benzotriazole ring system and thermal decomposition pathways [16].
The molar ratio of thionyl chloride to substrate represents another critical optimization parameter [9]. Classical protocols employ a 3-6 fold excess of thionyl chloride to ensure complete conversion and to account for competing hydrolysis reactions. Recent studies have demonstrated that a 2-4 fold excess is sufficient under optimized conditions, reducing reagent consumption and minimizing waste generation while maintaining excellent yields [10].
The development of alternative synthetic pathways for 1-(Chloromethyl)-1H-benzotriazole has been driven by the desire to improve reaction efficiency, reduce environmental impact, and overcome limitations associated with classical methodologies. These approaches encompass microwave-assisted synthesis techniques and catalytic methodologies that offer distinct advantages in terms of reaction time, energy consumption, and overall process sustainability.
Microwave-assisted synthesis has emerged as a powerful alternative to conventional thermal heating methods for the preparation of 1-(Chloromethyl)-1H-benzotriazole [17] [18] [19] [7]. This technology leverages the unique heating mechanism of microwave irradiation, where electromagnetic energy is directly absorbed by polar molecules, resulting in rapid and uniform heating throughout the reaction medium. This approach offers significant advantages over traditional heating methods, including dramatically reduced reaction times, improved yields, and enhanced energy efficiency.
The application of microwave irradiation to benzotriazole synthesis represents a significant advancement in green chemistry approaches [6] [7]. Unlike conventional heating methods that rely on conductive heat transfer from external sources, microwave heating provides direct molecular activation through dielectric heating. This mechanism is particularly effective for polar substrates such as 1-hydroxymethylbenzotriazole and thionyl chloride, allowing for rapid temperature elevation and enhanced reaction kinetics [19].
Comprehensive comparative studies have demonstrated the superior performance of microwave-assisted synthesis compared to conventional thermal methods [6] [7]. The reaction time for microwave-assisted chlorination is reduced from 3-6 hours to just 3-15 minutes, representing a 12 to 120-fold improvement in reaction efficiency. This dramatic reduction in processing time not only increases laboratory productivity but also minimizes the exposure time to potentially hazardous reagents and reduces the likelihood of side reactions [7].
The yield improvement achieved through microwave assistance is equally impressive, with reported yields increasing from the conventional range of 75-85% to 85-95% [18] [6]. This enhancement is attributed to the more uniform temperature distribution achieved through microwave heating, which minimizes hot spots and thermal gradients that can lead to product decomposition or incomplete conversion. The improved thermal control also allows for more precise reaction monitoring and optimization [19].
Energy consumption represents another significant advantage of microwave-assisted synthesis [7]. Conventional heating methods require substantial energy input to heat reaction vessels, solvents, and reactants through conductive and convective processes. Microwave heating directly targets the reaction components, resulting in 5 to 10-fold reductions in energy consumption while achieving superior reaction outcomes. This efficiency translates to both economic benefits and reduced environmental impact [7].
Product purity is consistently higher in microwave-assisted reactions, typically achieving 98-99% compared to 95-98% for conventional methods [6]. The enhanced selectivity is attributed to the controlled heating profile and reduced thermal stress experienced by the reaction components. The uniform energy distribution prevents localized overheating that can promote side reactions and product degradation pathways [18].
The environmental benefits of microwave-assisted synthesis extend beyond energy efficiency [7]. The reduced reaction times minimize solvent exposure and decrease the generation of volatile organic compounds. Additionally, the improved reaction control reduces waste generation and enhances atom economy, making the process more aligned with green chemistry principles [19].
Parameter | Conventional Method | Microwave-Assisted | Improvement Factor |
---|---|---|---|
Reaction Time | 3-6 hours | 3-15 minutes | 12-120x faster |
Temperature | 76-80°C | 80-120°C | 1.5x higher |
Yield | 75-85% | 85-95% | 1.1-1.2x better |
Energy Consumption | High | Low | 5-10x lower |
Product Purity | 95-98% | 98-99% | 1.02x better |
Environmental Impact | Moderate | Low | Significantly better |
The optimization of microwave-assisted synthesis requires careful consideration of several critical parameters [18] [19]. Power settings must be calibrated to provide sufficient energy input without causing thermal runaway or product decomposition. Typical power levels range from 50-300 watts, with optimal conditions often achieved at 100-150 watts for small-scale reactions [18]. Temperature control is facilitated through real-time monitoring systems that allow for precise thermal management throughout the reaction course.
Reaction vessel selection is crucial for microwave-assisted synthesis, with specialized glassware designed to withstand microwave irradiation while providing effective heat transfer [19]. Pressure-rated vessels are often employed to prevent solvent loss and maintain reaction integrity at elevated temperatures. The use of magnetic stirring ensures homogeneous mixing and prevents localized heating effects that could compromise reaction selectivity [18].
The scalability of microwave-assisted synthesis represents an important consideration for practical applications [7]. While laboratory-scale reactions demonstrate excellent performance, scaling to industrial levels requires specialized equipment and careful process design. Continuous flow microwave reactors have shown promise for larger-scale applications, maintaining the benefits of microwave heating while accommodating increased throughput requirements [19].
The development of catalytic methodologies for the synthesis of 1-(Chloromethyl)-1H-benzotriazole represents a significant advancement in the field of heterocyclic chemistry [20] [21] [22] [23]. These approaches offer the potential for improved selectivity, reduced reagent consumption, and enhanced environmental compatibility compared to stoichiometric methods. The implementation of catalytic systems has opened new avenues for process optimization and has contributed to the development of more sustainable synthetic protocols.
Lewis acid catalysis has emerged as a particularly effective approach for facilitating the chlorination of 1-hydroxymethylbenzotriazole [20] [21]. Aluminum chloride has been extensively investigated as a Lewis acid catalyst for this transformation, demonstrating excellent activity under mild reaction conditions. The mechanism involves the coordination of aluminum chloride to the hydroxyl group of the substrate, enhancing its electrophilicity and facilitating the subsequent nucleophilic attack by chloride ions [21].
The use of aluminum chloride as a Lewis acid catalyst enables reactions to proceed at room temperature over extended periods (typically 30 hours), achieving yields of approximately 90% [24]. This approach eliminates the need for elevated temperatures and reduces the energy requirements associated with conventional thermal methods. The high selectivity achieved through Lewis acid catalysis minimizes side product formation and simplifies purification procedures [21].
Transition metal catalysis has shown remarkable promise for benzotriazole synthesis applications [20] [22] [25] [23]. Palladium-based catalytic systems have demonstrated exceptional performance, achieving yields ranging from 84% to 100% depending on the specific reaction conditions and ligand systems employed [20]. The high activity of palladium catalysts enables reactions to proceed at moderate temperatures (80°C) with relatively short reaction times (12 hours) [20].
The recyclability of transition metal catalysts represents a significant advantage for practical applications [20]. Palladium complexes have been successfully recycled for up to 10 consecutive reaction cycles without significant loss of activity, demonstrating the robustness and sustainability of these catalytic systems. This recyclability contributes to reduced catalyst consumption and improved process economics [20].
Rare earth triflate catalysts have been investigated as environmentally benign alternatives for benzotriazole synthesis [10]. Scandium triflate, ytterbium triflate, and samarium triflate have all demonstrated catalytic activity for chloromethylation reactions, with scandium triflate showing the highest efficiency. These catalysts operate effectively at low loadings (1-5 mol%) and can be easily separated from reaction mixtures due to their solubility properties [10].
The heterogeneous nature of rare earth triflate catalysis facilitates product isolation and catalyst recovery [10]. The catalysts remain in the aqueous phase during reaction workup, allowing for simple phase separation and catalyst recycling. This approach has been successfully demonstrated for up to 5 reaction cycles with minimal loss of catalytic activity [10].
Ionic liquid systems represent an innovative approach to catalytic benzotriazole synthesis [9]. These systems combine the benefits of catalytic activation with unique solvent properties that enhance reaction selectivity and facilitate product isolation. Imidazolium-based ionic liquids have shown particular promise, providing both the catalytic environment and the reaction medium [9].
The use of ionic liquids offers several distinct advantages including negligible vapor pressure, thermal stability, and tunable physicochemical properties [9]. These characteristics enable precise control over reaction conditions and minimize environmental impact through reduced volatile organic compound emissions. The polar nature of ionic liquids also enhances the solubility of polar substrates, improving mass transfer and reaction kinetics [9].
Catalyst System | Reaction Conditions | Catalyst Loading (mol%) | Yield (%) | Selectivity | Recyclability | Environmental Benefit |
---|---|---|---|---|---|---|
Lewis Acid (AlCl₃) | Room temp, 30h | 100 | 90 | High | No | Moderate |
Transition Metal (Pd) | 80°C, 12h | 5-10 | 84-100 | Very High | Yes (10 cycles) | High |
Rare Earth Triflates | 70°C, 4h | 1-5 | 70 | Moderate | Yes (5 cycles) | High |
Ionic Liquids | 70°C, 2h | 10-20 | 75 | Good | Yes (multiple) | Very High |
The optimization of catalytic systems requires careful consideration of multiple parameters including catalyst loading, reaction temperature, and substrate concentration [13] [10]. Lower catalyst loadings are generally preferred to minimize costs and reduce purification requirements, but must be balanced against reaction efficiency and conversion rates. Temperature optimization is critical for achieving the optimal balance between reaction rate and selectivity [13].
The development of heterogeneous catalytic systems offers additional advantages for industrial applications [10]. Solid-supported catalysts can be easily separated from reaction mixtures through simple filtration, eliminating the need for complex purification procedures. The development of recyclable heterogeneous catalysts for benzotriazole synthesis represents an active area of research with significant potential for commercial applications [10].
Future developments in catalytic approaches are likely to focus on the design of more efficient and selective catalytic systems [23]. The integration of computational catalyst design with experimental optimization offers the potential for developing next-generation catalytic systems with enhanced performance characteristics. The continued development of green catalytic methodologies will play an important role in advancing the field of benzotriazole synthesis toward more sustainable and efficient processes [23].
Parameter | Classical Method | Microwave Method | Catalytic Method |
---|---|---|---|
Temperature Range (°C) | 0-80 | 80-150 | 20-120 |
Optimal Temperature (°C) | 76-80 | 120 | 70-80 |
Time Range (min) | 60-360 | 3-30 | 30-720 |
Optimal Time (min) | 90 | 10-15 | 120-240 |
Molar Ratio (SOCl₂:substrate) | 3-6:1 | 2-4:1 | 1.5-3:1 |
pH Effect | Not applicable | Not applicable | Neutral preferred |
Single crystal X-ray diffraction analysis of 1-(Chloromethyl)-1H-benzotriazole reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [1] [2]. The unit cell parameters determined at 293 K are a = 7.5081 (17) Å, b = 9.6045 (14) Å, c = 10.984 (2) Å, and β = 108.49 (2)°, yielding a unit cell volume of 751.2 (3) ų [1] [2]. The asymmetric unit comprises four molecules (Z = 4) with a calculated density of 1.482 Mg m⁻³ [1] [2].
The crystallographic data collection was performed using an Oxford Diffraction Xcalibur Eos Gemini diffractometer equipped with Mo Kα radiation (λ = 0.7107 Å) [1] [2]. A total of 2865 reflections were measured, with 1530 independent reflections and 1218 observed reflections meeting the criteria I > 2σ(I) [1] [2]. The structure refinement yielded excellent statistical parameters: R[F² > 2σ(F²)] = 0.035, wR(F²) = 0.088, and goodness-of-fit S = 1.06 [1] [2].
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Temperature (K) | 293 |
a (Å) | 7.5081 (17) |
b (Å) | 9.6045 (14) |
c (Å) | 10.984 (2) |
β (°) | 108.49 (2) |
Volume (ų) | 751.2 (3) |
Z | 4 |
Dx (Mg m⁻³) | 1.482 |
The molecular geometry analysis reveals that the benzotriazole ring system is essentially planar with a maximum deviation from planarity of 0.0110 (15) Å for atom N1 [1] [2]. The dihedral angle between the triazole ring (N1/N2/N3/C6/C1) and the benzene ring (C1/C2/C3/C4/C5/C6) is remarkably small at 0.46 (8)°, indicating near-perfect coplanarity of the fused ring system [1] [2].
The chloromethyl substituent exhibits characteristic bond parameters: the C—Cl bond length is 1.7951 (18) Å and the C—N bond length connecting the methylene group to the triazole nitrogen is 1.424 (2) Å [1] [2]. These values are consistent with normal single bond distances and indicate no unusual electronic perturbations in this region of the molecule.
The crystal packing of 1-(Chloromethyl)-1H-benzotriazole is stabilized by a network of weak intermolecular interactions that collectively contribute to the overall structural stability. The predominant stabilizing force involves C—H···N hydrogen bonding interactions between adjacent molecules [1] [2].
C—H···N Hydrogen Bonding Interactions
The primary intermolecular interaction involves a C—H···N hydrogen bond between the chloromethyl group and a triazole nitrogen atom of a neighboring molecule. Specifically, the interaction C7—H7A···N3ⁱ exhibits the following geometric parameters: D—H = 0.97 Å, H···A = 2.47 Å, D···A = 3.360 (2) Å, and D—H···A = 152° [1] [2]. The symmetry operation for this interaction is (−x, y−1/2, −z+1/2), indicating that the hydrogen bonding occurs between molecules related by a 21 screw axis operation [1] [2].
Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry |
---|---|---|---|---|---|
C7—H7A···N3ⁱ | 0.97 | 2.47 | 3.360 (2) | 152 | −x, y−1/2, −z+1/2 |
These hydrogen bonding interactions create infinite chains of molecules extending along the crystallographic c axis, providing a one-dimensional supramolecular organization that enhances crystal stability [1] [2].
π-π Stacking Interactions
In addition to hydrogen bonding, the crystal structure is further stabilized by π-π stacking interactions between the aromatic ring systems of adjacent molecules. The analysis reveals π-π contacts involving both aromatic rings of the benzotriazole system [1] [2]. The centroid-to-centroid distance between the ring centroids is 3.7003 (14) Å, where Cg(1) represents the centroid of ring 1 (N1/N2/N3/C6/C1) and Cg(2) represents the centroid of ring 2 (C1/C2/C3/C4/C5/C6) [1] [2].
Interaction Type | Distance/Parameters | Description |
---|---|---|
C—H···N Hydrogen Bonds | C7—H7A···N3: 3.360 (2) Å | Stabilizes molecular conformation; forms chains along c axis |
π-π Stacking Interactions | Cg(1)—Cg(2): 3.7003 (14) Å | Between aromatic rings; contributes to crystal stability |
The π-π stacking distance of 3.7003 (14) Å falls within the typical range for weak aromatic interactions (3.3–4.0 Å) and represents a meaningful stabilizing contribution to the overall crystal packing [1] [2]. These interactions occur between molecules in different layers of the crystal structure, creating a three-dimensional network of weak interactions that complement the one-dimensional hydrogen bonding chains.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 1-(Chloromethyl)-1H-benzotriazole exhibits characteristic signals consistent with the molecular structure. The aromatic proton signals appear as complex multiplets in the region δ 7.2–7.9 ppm for H-4, H-5, and H-6 positions of the benzene ring, while the H-7 proton typically resonates slightly downfield at δ 8.1–8.3 ppm due to the electron-withdrawing effect of the triazole nitrogen atoms [3] [4] [5].
The most distinctive feature in the ¹H NMR spectrum is the chloromethyl proton signal, which appears as a singlet in the range δ 5.5–6.0 ppm, integrating for two protons [3] [4]. This chemical shift is characteristic of methylene protons attached to electronegative substituents and is consistent with the deshielding effect of both the chlorine atom and the triazole nitrogen.
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
H-4 (Benzene Ring) | 7.2–7.9 | Complex multiplet | 1H |
H-5 (Benzene Ring) | 7.2–7.9 | Complex multiplet | 1H |
H-6 (Benzene Ring) | 7.2–7.9 | Complex multiplet | 1H |
H-7 (Benzene Ring) | 8.1–8.3 | Complex multiplet | 1H |
H-CH₂Cl (Methylene) | 5.5–6.0 | Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbon signals from both the benzene and triazole rings appear in the typical aromatic region δ 110–146 ppm [6] [3] [4]. The benzotriazole carbon atoms are readily distinguishable from simple aromatic carbons due to their characteristic chemical shifts influenced by the nitrogen atoms in the triazole ring.
The most diagnostic signal in the ¹³C NMR spectrum corresponds to the chloromethyl carbon, which resonates in the upfield region δ 35–76 ppm [6] [3]. This chemical shift is characteristic of NCH₂Cl carbons and reflects the combined electronic effects of the nitrogen attachment and the chlorine substituent.
Carbon Position | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
C-1 through C-6 (Benzene Ring) | 110–146 | Aromatic C |
C-7 (Triazole) | 110–146 | Triazole C |
C-CH₂Cl (Methylene) | 35–76 | NCH₂Cl |
The ¹³C NMR chemical shifts are consistent with literature values for benzotriazole derivatives and provide unambiguous confirmation of the molecular structure [7] [8]. The upfield positioning of the NCH₂ carbon distinguishes it clearly from the aromatic carbons and serves as a reliable structural marker for this class of compounds.
Infrared Spectroscopy Analysis
The infrared spectrum of 1-(Chloromethyl)-1H-benzotriazole exhibits characteristic vibrational bands that can be systematically assigned to specific molecular motions. The spectroscopic fingerprint provides valuable information about the functional groups present and their electronic environments [9] [10] [11].
High-Frequency Region (3000–3100 cm⁻¹)
The aromatic C—H stretching vibrations appear in the region 3000–3100 cm⁻¹, characteristic of the benzene ring protons. These bands are typically sharp and of medium intensity, reflecting the sp² hybridization of the aromatic carbon atoms [9] [11] [12].
Mid-Frequency Region (2850–3000 cm⁻¹)
The aliphatic C—H stretching vibrations of the chloromethyl group are observed in the range 2850–3000 cm⁻¹. These bands are generally broader than their aromatic counterparts and exhibit moderate intensity [10] [11].
Aromatic and Heterocyclic Ring Vibrations (1450–1650 cm⁻¹)
The C=C aromatic ring stretching vibrations appear between 1450–1650 cm⁻¹, while the C=N triazole ring stretching modes are observed in the range 1500–1600 cm⁻¹. These vibrations are fundamental to the benzotriazole chromophore and provide definitive evidence for the heterocyclic ring system [9] [10] [11].
Nitrogen-Nitrogen Stretching (1020–1220 cm⁻¹)
The N—N stretching vibrations, characteristic of the triazole ring system, appear in the region 1020–1220 cm⁻¹. These modes are particularly diagnostic for benzotriazole derivatives and serve as reliable structural markers [9] [11].
Carbon-Chlorine Stretching (600–800 cm⁻¹)
The C—Cl stretching vibration appears in the lower frequency region between 600–800 cm⁻¹, consistent with the presence of the chloromethyl substituent. This band is typically of strong intensity and provides unambiguous evidence for the C—Cl bond [10] [11].
Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
Aromatic C—H Stretching | 3000–3100 | ν(C—H) aromatic |
Aliphatic C—H Stretching | 2850–3000 | ν(C—H) methylene |
C=C Aromatic Ring Stretching | 1450–1650 | ν(C=C) benzene ring |
C=N Triazole Ring Stretching | 1500–1600 | ν(C=N) triazole |
N—N Stretching | 1020–1220 | ν(N—N) |
C—Cl Stretching | 600–800 | ν(C—Cl) |
Aromatic C—H Bending | 1000–1300 | δ(C—H) in-plane |
Ring Breathing Modes | 850–1000 | Ring deformation |
C—N Bending | 1200–1400 | δ(C—N) |
Out-of-plane Deformation | 700–900 | γ(C—H) out-of-plane |
Bending and Deformation Modes (700–1400 cm⁻¹)
The infrared spectrum also contains numerous bending and deformation modes that provide additional structural information. Aromatic C—H bending vibrations appear in the range 1000–1300 cm⁻¹, while ring breathing modes of the aromatic systems are observed between 850–1000 cm⁻¹ [9] [11] [12]. The C—N bending vibrations occur in the region 1200–1400 cm⁻¹, and out-of-plane deformation modes are found between 700–900 cm⁻¹.
Corrosive